N~1~-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE
Description
N~1~-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE: is a complex organic compound that features a thiadiazole ring and a benzothiazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Properties
IUPAC Name |
N-[5-(2-acetamido-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S4/c1-8(21)16-11(22)6-25-15-20-19-13(27-15)18-12(23)7-24-14-17-9-4-2-3-5-10(9)26-14/h2-5H,6-7H2,1H3,(H,16,21,22)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTANOVKWDJILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)CSC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N~1~-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Acetylamino Group: The thiadiazole intermediate is then reacted with an acetylating agent such as acetic anhydride to introduce the acetylamino group.
Formation of the Benzothiazole Ring: This involves the reaction of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling of the Two Rings: The final step involves coupling the thiadiazole and benzothiazole intermediates through a thioether linkage, typically using a thiolating agent like thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N~1~-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or ligands, allowing it to bind to active sites and modulate biological pathways. The exact pathways and targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
- N-[5-({2-[4-(2-methoxyphenyl)piperidino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-phenoxynicotinamide
- N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-5-bromo-2-furancarboxamide
Uniqueness
N~1~-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE: stands out due to its unique combination of a thiadiazole and benzothiazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
